1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine

説明

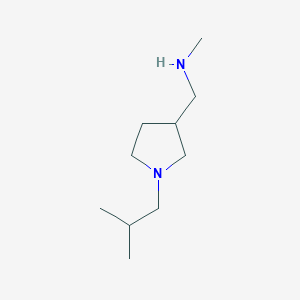

1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of an isobutyl group attached to the pyrrolidine ring and a methylmethanamine group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine typically involves the reaction of 1-isobutylpyrrolidine with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.

化学反応の分析

Types of Reactions: 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

科学的研究の応用

Synthesis Overview:

- Step 1: Formation of the pyrrolidine ring.

- Step 2: Introduction of the isobutyl group at the third position.

- Step 3: Methylation of the nitrogen atoms.

This synthetic route can be modified based on laboratory conditions and desired outcomes.

Medicinal Chemistry

The compound shows promise in the treatment of neurological disorders due to its structural similarity to known psychoactive substances. It may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine, making it a candidate for further investigation in treating conditions like depression and anxiety.

Analytical Chemistry

1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine can be utilized in chromatography and mass spectrometry. Its unique structure allows for effective separation and identification in complex mixtures, which is crucial in pharmaceutical analysis and forensic science.

Potential Applications in Analytical Methods:

- Chromatography: Used as a standard or reference material.

- Mass Spectrometry: Analyzing interactions based on mass-to-charge ratios.

Neuropharmacology

Research indicates that this compound may promote remyelination in demyelinating diseases such as multiple sclerosis. Its ability to differentiate oligodendrocyte precursor cells could lead to novel treatment strategies aimed at repairing nerve damage.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds on oligodendrocyte precursor cells (OPCs). Results indicated that certain derivatives could enhance cell survival and differentiation, suggesting potential therapeutic applications for demyelinating diseases.

Case Study 2: Analytical Applications

In an analytical chemistry context, researchers employed this compound as a calibration standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify psychoactive substances in biological samples. The compound's stability under various conditions was confirmed, enhancing its reliability as a reference standard.

作用機序

The mechanism of action of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

1-Isobutylpyrrolidine: Shares the pyrrolidine ring and isobutyl group but lacks the N-methylmethanamine group.

N-Methylmethanamine: Contains the methylmethanamine group but lacks the pyrrolidine ring and isobutyl group.

Uniqueness: 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine is unique due to the combination of the pyrrolidine ring, isobutyl group, and N-methylmethanamine group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

生物活性

1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine, also known by its CAS number 887405-45-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHN

- Molecular Weight : 220.31 g/mol

The compound's biological activity is primarily attributed to its interaction with various cellular targets. It has been noted for influencing cellular signaling pathways and gene expression, which can lead to significant physiological effects.

Target Interactions

- Receptor Modulation : Similar compounds have been shown to act on neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the overall metabolic flux within cells.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound's absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its efficacy:

- Absorption : Rapidly absorbed following administration.

- Distribution : Exhibits significant tissue distribution, particularly in the brain and liver.

- Metabolism : Metabolized primarily via cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.

- Excretion : Primarily eliminated through renal pathways.

Cellular Effects

Research indicates that this compound modulates several cellular processes:

- Cell Proliferation : It can enhance or inhibit cell proliferation depending on the concentration used.

- Apoptosis : The compound has been linked to apoptosis in certain cancer cell lines, suggesting potential anticancer properties.

Case Studies

A series of studies have explored the compound's effects in various models:

-

Neuroprotective Effects :

- In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. This suggests potential applications in treating conditions like Alzheimer's disease.

-

Metabolic Regulation :

- In obesity models, the compound demonstrated the ability to modulate appetite and enhance glucose tolerance, indicating its utility in metabolic disorders such as diabetes.

-

Anti-inflammatory Activity :

- Studies have shown that it can reduce markers of inflammation in vitro and in vivo, supporting its potential use in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, anti-inflammatory | Receptor modulation and enzyme inhibition |

| Compound A (e.g., similar pyrrolidine) | Antidepressant effects | Serotonin reuptake inhibition |

| Compound B (e.g., related amine) | Appetite suppression | Cannabinoid receptor agonism |

特性

IUPAC Name |

N-methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)7-12-5-4-10(8-12)6-11-3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFNVFMJHRSQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592066 | |

| Record name | N-Methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887405-45-0 | |

| Record name | N-Methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。